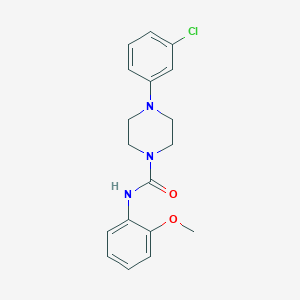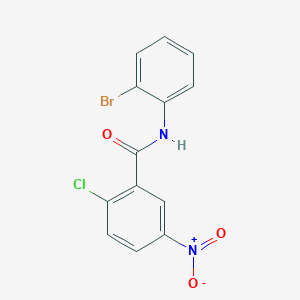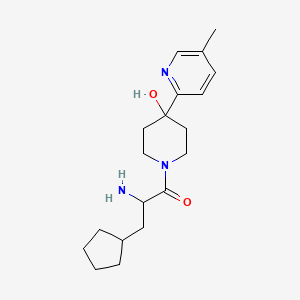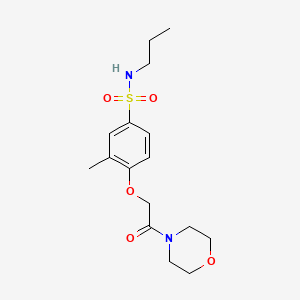
4-(3-chlorophenyl)-N-(2-methoxyphenyl)-1-piperazinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-chlorophenyl)-N-(2-methoxyphenyl)-1-piperazinecarboxamide, also known as mCPP, is a psychoactive drug that belongs to the class of phenylpiperazine compounds. It was first synthesized in the 1970s and has been used in various scientific research studies to investigate its mechanism of action and its potential therapeutic applications.
作用机制
The exact mechanism of action of 4-(3-chlorophenyl)-N-(2-methoxyphenyl)-1-piperazinecarboxamide is not fully understood, but it is thought to act as a non-selective serotonin receptor agonist, particularly at the 5-HT2C receptor subtype. It has also been shown to have some affinity for other serotonin receptor subtypes, as well as for adrenergic and dopaminergic receptors.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase serotonin and dopamine release in the brain, and to increase heart rate and blood pressure. It has also been shown to increase anxiety and induce panic attacks in some individuals.
实验室实验的优点和局限性
One advantage of using 4-(3-chlorophenyl)-N-(2-methoxyphenyl)-1-piperazinecarboxamide in lab experiments is that it is a well-characterized compound with a known mechanism of action. This allows researchers to study its effects on various biological systems and to investigate potential therapeutic applications. However, one limitation is that its effects on humans can be unpredictable and can vary widely between individuals. This can make it difficult to draw firm conclusions from studies involving human subjects.
未来方向
There are several future directions for research on 4-(3-chlorophenyl)-N-(2-methoxyphenyl)-1-piperazinecarboxamide. One area of interest is its potential as a treatment for anxiety and depression. Further studies are needed to investigate its efficacy and safety in humans, and to determine the optimal dosage and administration route. Another area of interest is its potential as a research tool for investigating the role of serotonin receptors in various biological systems. Finally, further studies are needed to investigate the potential side effects and long-term effects of this compound use.
合成方法
The synthesis of 4-(3-chlorophenyl)-N-(2-methoxyphenyl)-1-piperazinecarboxamide involves the reaction of 3-chlorophenylpiperazine with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using chromatographic techniques to obtain pure this compound.
科学研究应用
MCPP has been used in various scientific research studies to investigate its potential therapeutic applications. It has been shown to have anxiogenic and antidepressant effects in animal models, and has been studied as a potential treatment for anxiety and depression in humans.
属性
IUPAC Name |
4-(3-chlorophenyl)-N-(2-methoxyphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O2/c1-24-17-8-3-2-7-16(17)20-18(23)22-11-9-21(10-12-22)15-6-4-5-14(19)13-15/h2-8,13H,9-12H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLDLTKGVEIPCDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-[(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]-2-pyridinamine](/img/structure/B5433016.png)
![4-{1-[3-(1H-imidazol-2-yl)benzoyl]-3-pyrrolidinyl}benzoic acid](/img/structure/B5433026.png)

![N'-[(3,4,5-trimethoxybenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5433038.png)
![N-[2-[(4-butoxybenzoyl)amino]-3-(3-nitrophenyl)acryloyl]alanine](/img/structure/B5433046.png)

![N-(sec-butyl)-3-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5433058.png)
![N~2~-methyl-N~1~-[1-(4-piperidin-1-ylphenyl)ethyl]glycinamide](/img/structure/B5433065.png)
![N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-6-(2-hydroxyethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5433068.png)
